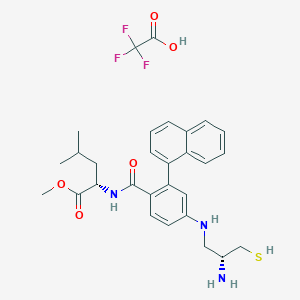

GGTI298 Trifluoroacétate

Vue d'ensemble

Description

Le sel de trifluoroacétate de GGTI 298 est un composé chimique connu pour son rôle d'inhibiteur de la géranylgeranyltransférase I. Cette enzyme est impliquée dans la modification post-traductionnelle des protéines, en particulier l'ajout de groupes géranylgeranyl à certaines protéines, ce qui est crucial pour leur bon fonctionnement. Le sel de trifluoroacétate de GGTI 298 a été étudié pour son potentiel à arrêter le cycle cellulaire en phase G1 et à induire l'apoptose dans les cellules tumorales humaines .

Applications De Recherche Scientifique

GGTI 298 trifluoroacetate salt has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the role of geranylgeranyltransferase I in various biochemical pathways.

Biology: Employed in cell biology to investigate the effects of inhibiting protein geranylgeranylation on cell cycle progression and apoptosis.

Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in tumor cells.

Industry: Utilized in the development of new drugs and therapeutic agents targeting geranylgeranyltransferase I

Mécanisme D'action

Mode of Action

GGTI298 Trifluoroacetate acts by strongly inhibiting the processing of geranylgeranylated Rap1A, with an IC50 value of 3 μM . It has little effect on the processing of farnesylated ha-ras, with an ic50 value of >20 μm . This selective inhibition disrupts the normal function of these proteins, leading to various cellular effects.

Biochemical Pathways

The primary biochemical pathway affected by GGTI298 Trifluoroacetate is the prenylation pathway of Rap1A . By inhibiting GGTase I, GGTI298 Trifluoroacetate prevents the addition of geranylgeranyl groups to Rap1A, disrupting its normal function and affecting downstream signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du sel de trifluoroacétate de GGTI 298 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la synthèse de l'ester méthylique de la N-[[4-(2-®-amino-3-mercaptopropyl)amino]-2-naphtylbenzoyl]leucine.

Introduction du groupe trifluoroacétate : Ceci est réalisé en faisant réagir la structure de base avec de l'acide trifluoroacétique dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle du sel de trifluoroacétate de GGTI 298 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

Traitement par lots : De grandes quantités de réactifs sont mélangées et réagissent dans un environnement contrôlé.

Analyse Des Réactions Chimiques

Types de réactions

Le sel de trifluoroacétate de GGTI 298 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des amines .

Applications de la recherche scientifique

Le sel de trifluoroacétate de GGTI 298 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le rôle de la géranylgeranyltransférase I dans diverses voies biochimiques.

Biologie : Employé en biologie cellulaire pour étudier les effets de l'inhibition de la géranylgeranylation des protéines sur la progression du cycle cellulaire et l'apoptose.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à induire l'apoptose dans les cellules tumorales.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la géranylgeranyltransférase I

Mécanisme d'action

Le sel de trifluoroacétate de GGTI 298 exerce ses effets en inhibant l'enzyme géranylgeranyltransférase I. Cette inhibition empêche l'ajout de groupes géranylgeranyl aux protéines cibles, ce qui est essentiel pour leur localisation et leur fonction correctes. Le composé inhibe spécifiquement le traitement de Rap 1A sans affecter le traitement de H-Ras. Cette inhibition sélective entraîne un arrêt du cycle cellulaire en phase G1 et induit l'apoptose dans les cellules tumorales .

Comparaison Avec Des Composés Similaires

Composés similaires

GGTI 297 : Un autre inhibiteur de la géranylgeranyltransférase I ayant des propriétés similaires.

FTI-277 : Un inhibiteur de la farnésyltransférase, qui affecte également la prénylation des protéines mais cible une enzyme différente.

Lonafarnib : Un inhibiteur de la farnésyltransférase utilisé dans la recherche clinique

Unicité

Le sel de trifluoroacétate de GGTI 298 est unique en raison de sa grande spécificité pour la géranylgeranyltransférase I et de sa capacité à inhiber sélectivement le traitement de Rap 1A. Cette spécificité en fait un outil précieux dans la recherche axée sur la prénylation des protéines et son rôle dans la régulation du cycle cellulaire et l'apoptose .

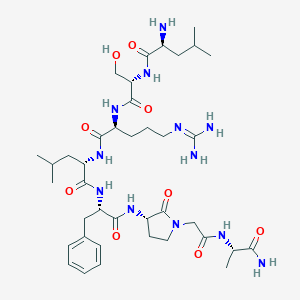

Propriétés

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALKWJPZELDSKT-UFABNHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582025 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180977-44-0 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

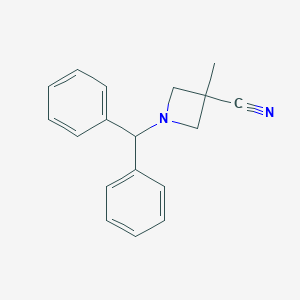

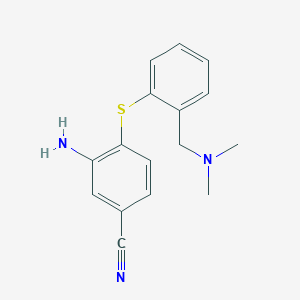

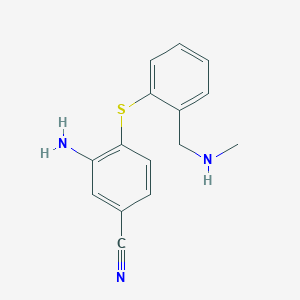

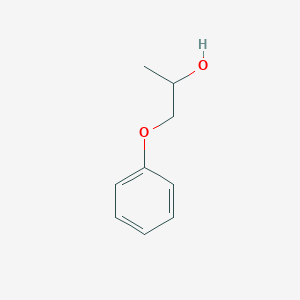

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of GGTI-298 and how does it interact with this target?

A1: GGTI-298 specifically targets GGTase-I. [] This enzyme catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues near the C-terminus of proteins, a process known as geranylgeranylation. GGTI-298 acts as a competitive inhibitor, binding to the enzyme's active site and preventing the geranylgeranylation of target proteins. []

Q2: Which protein families are primarily affected by GGTI-298's inhibitory action on GGTase-I?

A2: GGTI-298 primarily affects the prenylation of proteins belonging to the Rho family of small GTPases. [, , , ] These proteins play critical roles in various cellular processes, including cytoskeletal organization, cell signaling, cell motility, and gene expression.

Q3: What are the downstream consequences of inhibiting GGTase-I with GGTI-298?

A3: By inhibiting GGTase-I, GGTI-298 disrupts the proper localization and function of Rho GTPases. This leads to various cellular effects depending on the cell type and context, including:

- Inhibition of cell proliferation and induction of apoptosis: [, , , ] GGTI-298 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. [, , , ]

- Disruption of cytoskeletal organization and cell morphology: [, , , ] GGTI-298 treatment often leads to alterations in cell shape, loss of actin stress fibers, and impaired cell adhesion and migration. These effects are crucial for understanding its potential in diseases involving abnormal cell motility and invasion, such as cancer metastasis.

- Modulation of signaling pathways: [, , , , , ] GGTI-298 can impact various signaling pathways, including those involving MAPK, AKT, and NF-κB, influencing cell survival, proliferation, and inflammatory responses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)